molecular formula C20H21NO2 B12603969 Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl- CAS No. 648928-56-7

Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-

Cat. No.: B12603969
CAS No.: 648928-56-7
M. Wt: 307.4 g/mol
InChI Key: OVJDKJWDKQGGCE-UHFFFAOYSA-N
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Description

Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- is a complex organic compound characterized by its unique spiro structure, which involves a pyrrolidine ring fused to a xanthenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-ethyl-
  • Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-methyl-
  • Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-propyl-

Uniqueness

Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl- is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

648928-56-7

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

1-butylspiro[pyrrolidine-3,9'-xanthene]-2-one

InChI

InChI=1S/C20H21NO2/c1-2-3-13-21-14-12-20(19(21)22)15-8-4-6-10-17(15)23-18-11-7-5-9-16(18)20/h4-11H,2-3,12-14H2,1H3

InChI Key

OVJDKJWDKQGGCE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(C1=O)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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